REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl[CH2:10][C:11](=O)[CH3:12]>CO>[OH:8][C:7]1[C:2]2[N:3]([CH:10]=[C:11]([CH3:12])[N:1]=2)[CH:4]=[CH:5][CH:6]=1
|
Name
|
1L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1O
|
Name
|
|
Quantity
|
33.5 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flame-dried
|
Type
|
FILTRATION
|
Details
|
the molecular sieves were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The dark brown residue was dissolved in water (150 mL)
|
Type
|
EXTRACTION
|
Details
|
the resultant solution was extracted with diethyl ether (150 mL) and dichloromethane (2×50 mL)
|
Type
|
WASH
|
Details
|
back-washed with water (20 mL)
|
Type
|
CUSTOM
|
Details
|
precipitation of a solid
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
washed successively with water (2×100 mL) and dichloromethane (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P2O5 in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=2N(C=CC1)C=C(N2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |